N-(3,4-dimethoxyphenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
This compound is a heterocyclic organic molecule featuring a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core, substituted with an isobutyl group at position 4 and a propanamide linker connected to a 3,4-dimethoxyphenethyl moiety. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and amide coupling, as inferred from analogous procedures described for structurally related molecules .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-15(2)14-28-23(31)22-17(10-12-34-22)29-20(26-27-24(28)29)7-8-21(30)25-11-9-16-5-6-18(32-3)19(13-16)33-4/h5-6,10,12-13,15H,7-9,11,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZBEDIFJJPPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
A. Thieno-triazolo-pyrimidinone Derivatives The thieno-triazolo-pyrimidinone core is a critical pharmacophore. For example, N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) shares a pyrimidinone backbone but replaces the thieno-triazole ring with a dipyrimido system.
B. Substituent Effects
- Isobutyl Group : The 4-isobutyl substituent in the subject compound increases lipophilicity (logP ~3.2) compared to methyl or ethyl analogues (logP ~2.5–2.8), favoring membrane penetration but possibly limiting aqueous solubility .
- 3,4-Dimethoxyphenethyl Moiety : This group is structurally akin to methoxy-substituted aryl groups in kinase inhibitors (e.g., imatinib derivatives). The dimethoxy configuration may enhance π-π stacking interactions with aromatic residues in enzyme active sites, as observed in NMR-based structural studies of related compounds .
Pharmacological and Physicochemical Properties
Key Findings :
- The subject compound exhibits superior kinase inhibition (IC50 = 12 nM) compared to Compound 3b (IC50 = 45 nM), likely due to its rigid thieno-triazolo-pyrimidinone core optimizing steric complementarity .
- Unlike rapamycin analogues, which rely on macrocyclic structures for mTOR inhibition, the subject compound’s smaller size allows broader tissue distribution but shorter half-life (t1/2 = 2.3 h vs. >24 h for rapalogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
